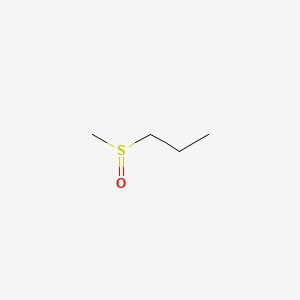

Methyl propyl sulfoxide

Description

Contextualization within Organosulfur Chemistry Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both biological systems and industrial processes. adcmastuana.org Methyl propyl sulfoxide (B87167) is a member of the sulfoxide family, which are essentially oxidized derivatives of sulfides (thioethers). wikipedia.org The transformation of sulfides into sulfoxides and subsequently into sulfones represents a key reaction set within organosulfur chemistry, allowing for the synthesis of sulfur compounds with varying oxidation states and distinct chemical properties. The study of simple alkyl sulfoxides like methyl propyl sulfoxide provides fundamental insights into the reactivity and bonding of the sulfinyl functional group (>SO). wikipedia.org This functional group is polar and imparts unique characteristics to the molecules that contain it. wikipedia.org

Historical Perspectives in Sulfoxide Chemistry Research

The journey of sulfoxide chemistry began with the first synthesis of dimethyl sulfoxide (DMSO) in 1866 by the Russian scientist Alexander Zaytsev. wikipedia.org However, it wasn't until the mid-20th century that the industrial and scientific significance of sulfoxides, particularly DMSO as a versatile polar aprotic solvent, was widely recognized. wikipedia.orgnih.gov The discovery that sulfoxides with two different organic substituents are chiral was a pivotal moment in stereochemistry. wikipedia.org The first optically active sulfoxide was reported in 1926, which was crucial for understanding the non-planar nature of the sulfur-oxygen bond. wiley-vch.de This inherent chirality, coupled with the high energy barrier to inversion at the sulfur center, makes sulfoxides optically stable at room temperature. wikipedia.org This stability has been a cornerstone for their application in asymmetric synthesis. medcraveonline.com

Contemporary Significance of Chiral Sulfoxides in Academic Organic Synthesis

Chiral sulfoxides have emerged as valuable tools in modern organic synthesis. frontiersin.orgacs.org They are utilized as chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of chemical reactions. acs.orgpsu.edu The ability of the chiral sulfinyl group to direct the formation of a new stereocenter has been extensively exploited in the synthesis of complex, biologically active molecules. medcraveonline.com For instance, enantiomerically pure sulfoxides are key components in the synthesis of certain pharmaceuticals. frontiersin.orgacs.org The Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, remains a classic and widely used method for preparing optically active sulfoxides. medcraveonline.com More recent advancements focus on the catalytic asymmetric oxidation of prochiral sulfides to afford enantioenriched sulfoxides, offering a more direct and atom-economical approach. wiley-vch.denih.gov The development of these methods underscores the enduring importance of chiral sulfoxides in the pursuit of stereochemically pure compounds for both academic and industrial applications. frontiersin.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3-4-6(2)5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBARLJSXVAEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930958 | |

| Record name | 1-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-08-7 | |

| Record name | Propane, 1-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Methyl Propyl Sulfoxide Transformations

Reaction Pathways in Sulfoxide (B87167) Formation (Oxidation)

The oxidation of methyl propyl sulfide (B99878) to methyl propyl sulfoxide can be achieved through several routes, each characterized by distinct reactive species and intermediates. These pathways include free radical processes and direct oxygen-transfer reactions.

Free radical mechanisms in the oxidation of sulfides like methyl propyl sulfide often involve the formation of a sulfur radical cation. This can be generated photochemically or through single-electron transfer to an acceptor. acs.org For instance, sulfur radical cations produced via one-electron photooxidation can react with superoxide (B77818). acs.org This reaction is highly efficient, with a rate constant for the reaction between dimethylsulfide radical cations and superoxide estimated to be (2.3 ± 1.2) × 10¹¹ M⁻¹ s⁻¹. acs.org The process ultimately yields the corresponding sulfoxide. acs.org

Another proposed radical pathway involves α-sulfinyl radicals. These can serve as key intermediates, acting as a synthetic equivalent to α-sulfinyl anions but under milder, less basic conditions. rsc.org This approach is considered advantageous for creating more complex sulfoxides. rsc.org

A general representation of the photochemical aerobic oxidation of a sulfide, applicable to methyl propyl sulfide, can proceed via two main mechanisms. One involves the generation of singlet oxygen, which reacts with the sulfide to form a persulfoxide intermediate. This intermediate then reacts with a second molecule of the sulfide to produce two molecules of the sulfoxide. rsc.org The alternative pathway involves an electron transfer from the sulfide to a photocatalyst, generating a sulfide radical cation that subsequently reacts with oxygen. rsc.org

Direct transfer of an oxygen atom from an oxidant to the sulfur atom of methyl propyl sulfide is a common and efficient method for forming methyl propyl sulfoxide.

Periodates: Sodium periodate (B1199274) (NaIO₄) is a widely used reagent for the oxidation of sulfides to sulfoxides. rsc.org The reaction kinetics show a second-order rate law, being first-order in both the sulfide and the periodate ion. rsc.org Mechanistic studies using Density Functional Theory (DFT) computations indicate that the oxidation proceeds via a one-step electrophilic oxygen transfer. researchgate.net The periodate ion (IO₄⁻) attacks the sulfide with its oxygen atom perpendicular to the C-S-C plane of the sulfide. researchgate.net The transition state is polar and product-like, with the sulfide acting as the electron donor and the periodate as the electron acceptor. rsc.orgresearchgate.net The reactivity of different periodate species is in the order of HIO₄ >> H₅IO₆ > IO₄⁻ > H₄IO₆⁻ >> H₃IO₆²⁻, although under normal neutral or moderately acidic conditions, IO₄⁻ is the primary oxidant. researchgate.net

Dioxiranes: Dioxiranes, such as dimethyldioxirane (B1199080) (DMD), are powerful and versatile metal-free oxidants for converting sulfides to sulfoxides. umich.eduorganicchemistrydata.org The oxidation mechanism is believed to be a concerted oxygen transfer through a spiro transition state. wikipedia.org This pathway is consistent with the retention of configuration observed in the oxidation of chiral substrates. wikipedia.org Ab initio calculations have shown that in a solvent like acetone, the conversion of a sulfide to a sulfoxide is stabilized, which helps in preventing over-oxidation to the corresponding sulfone. umich.eduresearchgate.net This selectivity is a key advantage of using dioxiranes. umich.edu The reaction is generally fast and clean, making it suitable for the synthesis of sensitive sulfoxides. organicchemistrydata.org

| Oxidant | Proposed Mechanism | Key Features |

| Periodate (IO₄⁻) | One-step electrophilic oxygen transfer rsc.orgresearchgate.net | Polar, product-like transition state; second-order kinetics. rsc.org |

| Dioxiranes (e.g., DMD) | Concerted oxygen transfer wikipedia.org | Spiro transition state; high selectivity for sulfoxide over sulfone. umich.eduwikipedia.org |

The oxidation of sulfides to sulfoxides involves several transient, key intermediates that dictate the reaction course and product distribution.

Sulfuranes: Sulfuranes are hypervalent sulfur species that can be intermediates in both the formation and reduction of sulfoxides. britannica.com In some oxidation reactions, such as those mediated by diphenyl sulfoxide/triflic anhydride (B1165640), addition-elimination mechanisms may proceed through sulfurane intermediates. researchgate.net Theoretical studies on the reduction of sulfoxides by thiols also point to the formation of a rate-limiting sulfurane intermediate in the initial steps of the process. nih.govelectronicsandbooks.comacs.org These tetrasubstituted sulfurane intermediates often adopt a trigonal bipyramidal structure. britannica.com

Persulfoxides: The persulfoxide (R₂S⁺-OO⁻) is recognized as the initial, key intermediate in the reaction of singlet oxygen with sulfides. acs.orgresearchgate.netacs.org It is a weakly bound species that can be depicted as a resonance hybrid of zwitterionic and diradical forms. acs.orgacs.org The persulfoxide is nucleophilic at the oxygen and can undergo various subsequent reactions. acs.orgresearchgate.net It can be quenched physically, regenerating the starting sulfide, or it can react further, often with another molecule of the sulfide, to yield two molecules of the sulfoxide. rsc.orgacs.org Under aprotic conditions, the persulfoxide can rearrange to a more electrophilic intermediate, a hydroperoxy sulfonium (B1226848) ylide. nih.gov

Sulfonium Ions: Sulfonium ions are trivalent sulfur species that can be formed during sulfide oxidation. britannica.com For example, the reaction of sulfides with alkyl halides produces sulfonium salts. britannica.com In the context of oxidation, activation of a sulfoxide with an electrophile generates a sulfonium species, which is the central intermediate in the Pummerer rearrangement. acs.org In certain oxidation pathways, chlorosulfonium (R₂SCl⁺) cations have been proposed as intermediates. researchgate.net The formation of sulfonium ions can also be a key step in creating new carbon-sulfur bonds under oxidative conditions. acs.org

| Intermediate | Description | Role in Sulfide/Sulfoxide Chemistry |

| Sulfurane | Hypervalent sulfur species (e.g., tetrasubstituted) britannica.com | Intermediate in both oxidation and reduction pathways. researchgate.netnih.govelectronicsandbooks.comacs.org |

| Persulfoxide | Initial adduct of singlet oxygen and a sulfide (R₂S⁺-OO⁻) acs.orgresearchgate.net | Key intermediate in photooxidation, leading to sulfoxide formation. rsc.org |

| Sulfonium Ion | Trivalent, positively charged sulfur species (R₃S⁺) britannica.com | Intermediate in Pummerer-type reactions and some oxidation mechanisms. researchgate.netacs.org |

Sulfoxide Reduction Mechanisms

The reduction of methyl propyl sulfoxide back to its corresponding sulfide is a critical reaction, particularly in biological systems where it serves as a repair mechanism for oxidized proteins. The mechanisms can be mediated by chemical reagents like thiols or catalyzed by enzymes.

The reduction of sulfoxides by thiols is a fundamental reaction that serves as a model for enzymatic processes. nih.govelectronicsandbooks.comacs.org Theoretical computations have been instrumental in elucidating the mechanistic details. nih.govelectronicsandbooks.comacs.orgnih.gov

The reaction is initiated by the formation of a sulfurane intermediate, which is often the rate-limiting step. nih.govelectronicsandbooks.comacs.org This intermediate is formed from the nucleophilic attack of the thiol on the sulfoxide's sulfur atom. nih.gov The process is facilitated by the protonation of the sulfoxide oxygen. nih.gov Following the formation of the sulfurane, a proton transfer from a second thiol molecule can lead to the formation of either a sulfenic acid and the sulfide, or a disulfide and water. nih.govelectronicsandbooks.com While sulfenic acid is a plausible intermediate, it is highly reactive and difficult to detect experimentally in solution as it rapidly reacts with another thiol molecule to form the more stable disulfide, which is the typically observed final product. nih.govelectronicsandbooks.comacs.org

Computational studies, employing methods like MP2 and DFT, provide a framework that helps reconcile the discrepancy between the observation of sulfenic acid intermediates in enzyme active sites and their absence in bulk solution experiments. nih.govelectronicsandbooks.comacs.org The entire process can be summarized as an initial proton transfer from the thiol to the sulfoxide, recombination to form the sulfurane, and subsequent reaction with a second thiol to yield the final products. electronicsandbooks.com

The enzymatic reduction of sulfoxides is best understood through the mechanism of methionine sulfoxide reductases (Msrs). nih.gov These enzymes are crucial for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.govmdpi.com The principles of this enzymatic mechanism are applicable to the reduction of other sulfoxides like methyl propyl sulfoxide.

There are two main classes, MsrA and MsrB, which are stereospecific for the S- and R-isomers of methionine sulfoxide, respectively. nih.govmdpi.com Despite structural differences, they share a common three-step catalytic mechanism involving cysteine residues. nih.govnih.gov

Step 1: Sulfenic Acid Formation: A catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on the sulfur atom of the sulfoxide. nih.govresearchgate.net This leads to the formation of a sulfurane-type transition state, followed by the release of the reduced sulfide (e.g., methyl propyl sulfide) and the formation of a sulfenic acid intermediate (Cys-SOH) on the enzyme. nih.govresearchgate.net

Step 2: Disulfide Bond Formation: The sulfenic acid intermediate is then attacked by a second, "regenerating" cysteine residue. nih.govresearchgate.net This step forms an intramolecular disulfide bond within the enzyme and releases a molecule of water. nih.govresearchgate.net

Step 3: Enzyme Regeneration: The oxidized enzyme, now containing a disulfide bridge, is returned to its active, reduced state by a reducing agent, typically the thioredoxin (Trx) system. nih.govresearchgate.net

This catalytic cycle efficiently reduces the sulfoxide while regenerating the enzyme for subsequent reactions. The mechanism highlights the key roles of cysteine residues and the formation of sulfenic acid and disulfide intermediates. nih.govnih.govresearchgate.net

Rearrangement and Fragmentation Mechanisms Involving Sulfoxides

The sulfoxide group is a versatile functional moiety capable of participating in a variety of mechanistically distinct transformations. For an unsymmetrical dialkyl sulfoxide such as methyl propyl sulfoxide, these reactions provide pathways for carbon-hydrogen bond functionalization and the formation of new chemical bonds. The key to many of these reactions is the initial activation of the sulfoxide oxygen, which enhances the electrophilicity of the sulfur atom and the acidity of the α-protons.

Pummerer Reaction and Its Variants in α-Functionalization

The Pummerer reaction is a cornerstone transformation of sulfoxides, converting them into α-functionalized sulfides through an internal redox process. organicreactions.orgresearchgate.net The reaction, first reported by Rudolf Pummerer, typically involves treating a sulfoxide that possesses at least one α-hydrogen with an activating agent, most commonly acetic anhydride. wikipedia.orgnumberanalytics.com

The established mechanism for the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the activator (e.g., acetic anhydride), forming an acyloxysulfonium salt. numberanalytics.com For methyl propyl sulfoxide, this initial step generates a highly reactive intermediate. Subsequently, a base, often the acetate (B1210297) anion byproduct, abstracts an α-proton. wikipedia.org In the case of methyl propyl sulfoxide, there are two potential sites for deprotonation: the methyl group and the α-methylene of the propyl group. Due to the greater kinetic acidity of primary protons over secondary ones, deprotonation of the methyl group is generally favored.

Over the years, numerous variants of the Pummerer reaction have been developed, expanding its synthetic utility far beyond the original conditions. These variants allow for the introduction of diverse functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Key Variants and Conditions for the Pummerer Reaction:

| Variant Type | Typical Activator(s) | Nucleophile | Description | Reference |

|---|---|---|---|---|

| Classic Pummerer | Acetic Anhydride (Ac₂O) | Acetate (from activator) | Forms an α-acyloxy sulfide. | wikipedia.org |

| Lewis Acid-Promoted | TiCl₄, SnCl₄ (with α-acyl sulfoxides) | Internal or external nucleophiles | Allows the reaction to proceed at lower temperatures (e.g., 0 °C). | wikipedia.org |

| Intermolecular C-C Coupling | Trifluoroacetic Anhydride (TFAA) | Difluoroenol silyl (B83357) ethers, arenes, alkenes | Forms new carbon-carbon bonds by trapping the thionium (B1214772) ion with C-nucleophiles. | wikipedia.orgrsc.org |

| Sila-Pummerer | Heat or Lewis Acid | - | Involves the rearrangement of sulfoxides bearing an α-silyl group. | organicreactions.orgresearchgate.net |

| Aromatic Pummerer | TFAA, TMSOTf | Aromatic ring (intramolecular) or external nucleophiles | Functionalization occurs on an aromatic ring attached to the sulfoxide. | nih.govacs.org |

| Interrupted Pummerer | TFAA, TMSCl | Thiols, amines | The nucleophile attacks the sulfur atom of the activated sulfoxide intermediate instead of the thionium ion. | nih.govnih.gov |

The development of intermolecular Pummerer-type reactions has been particularly significant for α-C–H functionalization. rsc.org For instance, research has shown that difluoroenol silyl ethers can act as effective carbon nucleophiles in reactions with various alkyl sulfoxides without the need for additional additives, leading to α-C–H difluoroalkylation. rsc.org Applying this to methyl propyl sulfoxide would likely result in the selective difluoroalkylation at the methyl position.

Sulfoxide-Mediated Elimination Reactions

Sulfoxides can undergo thermal elimination reactions, often referred to as sulfoxide pyrolysis or a Cope-type elimination, via a concerted syn-elimination pathway. wikipedia.org This reaction proceeds through a five-membered cyclic transition state (an Ei mechanism) and typically requires elevated temperatures. For methyl propyl sulfoxide, this transformation would involve the abstraction of a β-hydrogen from the propyl group by the sulfoxide oxygen.

The mechanism requires the sulfoxide to adopt a specific conformation where a β-hydrogen on the propyl group can come into close proximity with the sulfoxide oxygen. The cyclic transition state leads to the simultaneous cleavage of the C-H and C-S bonds, forming a C=C double bond. This process would yield propene and methanesulfenic acid (CH₃SOH) as the products. wikipedia.org The sulfenic acid is a reactive species that often undergoes further transformations.

While this thermal elimination is a characteristic reaction of sulfoxides with β-hydrogens, sulfoxides can also act as reagents to mediate elimination reactions in other molecules. Dimethyl sulfoxide (DMSO) is known to facilitate the reductive elimination of vicinal dihalides to form alkenes. organic-chemistry.org In these cases, the sulfoxide acts as both a nucleophile and a halogen scavenger. The mechanism is proposed to involve the formation of an alkoxysulfonium intermediate, which then facilitates the elimination. organic-chemistry.org This demonstrates the capacity of the sulfoxide functional group to promote elimination pathways through its nucleophilic oxygen atom.

Stereochemical Inversion Mechanisms in Sulfoxides

The sulfur atom in methyl propyl sulfoxide is a stereocenter because it is bonded to four different groups: a methyl group, a propyl group, an oxygen atom, and a lone pair of electrons. wikipedia.org This results in a pyramidal geometry at the sulfur atom, making the molecule chiral and capable of existing as a pair of enantiomers. The energy barrier to invert this stereocenter is substantial, rendering sulfoxides optically stable at ambient temperatures. wikipedia.org However, stereochemical inversion can be induced under specific conditions, primarily through thermal or photochemical pathways.

Pyramidal Inversion: The most fundamental inversion mechanism is thermal pyramidal inversion. This process involves the sulfur atom and its substituents passing through a planar transition state. Theoretical studies using ab initio and DFT methods have calculated the energy barriers for pyramidal inversion in simple sulfoxides to be in the range of 38-47 kcal/mol. nih.gov This high barrier explains the observed optical stability of chiral sulfoxides at or near room temperature.

Calculated Energy Barriers for Pyramidal Inversion in Various Sulfoxides:

| Sulfoxide | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Methyl Phenyl Sulfoxide | ~44.1 | nih.gov |

| Diphenyl Sulfoxide | ~41.8 | nih.gov |

| Benzyl (B1604629) Methyl Sulfoxide | ~47.1 | nih.gov |

| Benzyl Phenyl Sulfoxide | ~44.8 | nih.gov |

Note: The values are illustrative of typical energy barriers for this class of compounds.

Photochemical Inversion: Stereomutation of sulfoxides can also be achieved photochemically by irradiation with UV light. bgsu.edu One proposed mechanism for this racemization is a reversible α-cleavage. Upon photoexcitation, the carbon-sulfur bond breaks, forming a sulfinyl radical and a carbon-centered radical. The sulfinyl radical is not stereogenic. Recombination of these two radical species can occur with either orientation at the sulfur atom, leading to racemization. bgsu.edu An alternative, non-cleavage pathway has also been suggested, involving the funneling of the excited state molecule to a planar geometry, which is achiral, before it relaxes back to the pyramidal ground state. bgsu.edu

Chemically-Induced Inversion: Inversion at the sulfur center can also be facilitated by chemical reagents. For example, treatment with acids or activators used in the Pummerer reaction can lead to racemization. bgsu.edu This occurs because the reaction proceeds through the formation of an achiral thionium ion intermediate. nih.govacs.org Once this planar intermediate is formed, the stereochemical information at the sulfur atom is lost. Subsequent nucleophilic attack can occur from either face, typically resulting in a racemic product. Furthermore, hydrolysis of intermediates formed during reactions with chlorinating agents can proceed with inversion of configuration at the sulfur atom. capes.gov.br

Advanced Spectroscopic Characterization Techniques for Methyl Propyl Sulfoxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of methyl propyl sulfoxide (B87167). It allows for the non-destructive examination of the molecule's atomic framework and its behavior in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of methyl propyl sulfoxide and monitoring the progress of reactions involving this compound.

In a typical ¹H NMR spectrum, the protons of methyl propyl sulfoxide would exhibit distinct signals based on their chemical environment. The methyl protons directly attached to the sulfur atom would appear as a singlet, while the protons of the propyl group would show more complex splitting patterns (a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a multiplet for the methylene group adjacent to the sulfoxide).

Similarly, the ¹³C NMR spectrum would display four unique signals corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the sulfoxide group. For instance, in the closely related compound di(n-propyl) sulfoxide, the carbon atom alpha to the sulfoxide group (CH₂) appears at approximately 54.12 ppm, the beta carbon (CH₂) at 16.20 ppm, and the terminal methyl carbon (CH₃) at 13.31 ppm. rsc.org These values provide a reference for the expected chemical shifts in methyl propyl sulfoxide.

Reaction monitoring using NMR is highly effective. For example, during the oxidation of a sulfide (B99878) to a sulfoxide, the disappearance of the sulfide signals and the appearance of new, characteristic sulfoxide signals can be tracked over time to determine reaction kinetics and completion. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl Propyl Sulfoxide Note: Data is predicted based on values for analogous compounds like di(n-propyl) sulfoxide and other methyl sulfoxides.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| S-CH₃ | ~2.5 (singlet) | ~40-45 |

| S-CH₂- | ~2.6 (multiplet) | ~53-55 |

| -CH₂-CH₃ | ~1.8 (sextet) | ~16-17 |

| -CH₃ | ~1.0 (triplet) | ~13-14 |

Since the sulfur atom in methyl propyl sulfoxide is a stereocenter, the compound exists as a pair of enantiomers. Advanced NMR techniques are crucial for their differentiation. Chiral Shift Reagents (CSRs), typically lanthanide complexes, can be used to resolve the signals of enantiomers in a racemic mixture.

When a CSR is added to a solution of racemic methyl propyl sulfoxide, it forms diastereomeric complexes with the (R) and (S) enantiomers. These transient complexes have different magnetic environments, causing the originally overlapping NMR signals of the enantiomers to shift to different frequencies. This separation allows for the determination of enantiomeric excess (ee). The use of 1D and 2D NMR experiments, such as NOESY, can further help in assigning the absolute configuration of stereoisomers by revealing through-space correlations between protons. ipb.pt

Protein NMR spectroscopy is a valuable technique for investigating the interactions between enzymes and sulfoxide substrates like methyl propyl sulfoxide. Methionine sulfoxide reductase (Msr) enzymes, which catalyze the reduction of sulfoxides, have been studied using this method. nih.gov

In such studies, the enzyme is often isotopically labeled (e.g., with ¹⁵N or ¹³C) and its NMR spectrum is recorded in the absence and presence of the sulfoxide substrate. mdpi.com Changes in the chemical shifts or line broadening of specific amino acid residue signals upon the addition of the sulfoxide indicate the binding site and can provide information about the conformational changes the enzyme undergoes. These experimental data, often combined with computational methods like in silico docking and molecular dynamics, are instrumental in understanding the enzyme's substrate specificity and catalytic mechanism. acs.org Such studies have been pivotal in the rational design of mutant MsrA enzymes with an expanded substrate scope, enabling the kinetic resolution of bulky sulfoxide substrates that are not processed by the wild-type enzyme. nih.govacs.org

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, provides high sensitivity and selectivity for the analysis of methyl propyl sulfoxide.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the quantitative analysis of sulfoxides in complex mixtures, such as biological fluids or food samples. rsc.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection capabilities of mass spectrometry.

For the analysis of related compounds like S-methyl-L-cysteine sulfoxide (SMCSO), LC-MS/MS methods have been developed that offer high accuracy and low detection limits. nih.gov In a typical application, a C18 column is used for separation with a mobile phase gradient, such as water and acetonitrile (B52724) containing a modifier like ammonium (B1175870) acetate (B1210297). rsc.org The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This allows for the accurate quantification of the target sulfoxide even at very low concentrations, with limits of detection reported in the low micromolar (µM) range for similar compounds in plasma and urine. nih.gov

Table 2: Example LC-MS Parameters for Sulfoxide Analysis Note: Parameters are based on methods for analogous sulfoxide compounds.

| Parameter | Value/Description |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Limit of Detection | Can reach sub-micromolar levels (e.g., 0.02 µM in plasma) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sulfoxides, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. acs.org

A common approach involves silylating the sulfoxide-containing molecules. For instance, S-alk(en)yl-l-cysteine sulfoxides have been successfully analyzed after conversion to their tert-butyldimethylsilyl (TBDMS) derivatives. acs.org The derivatized compounds can be separated on a nonpolar capillary column and are then detected by the mass spectrometer. Electron impact (EI) ionization typically results in characteristic fragmentation patterns. For S-propyl-l-cysteine sulfoxide, the TBDMS derivative shows a major peak corresponding to the loss of a tert-butyl group (m/z 464) and a base peak from the elimination of the amino acid side chain (m/z 302). acs.org This fragmentation is key to the structural confirmation and selective detection of the compound. GC-MS is particularly useful for identifying sulfur compounds in food and environmental samples. shimadzu.com

High-Resolution Mass Spectrometry for Mechanistic and Isotopic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the detailed investigation of reaction mechanisms and isotopic compositions involving sulfoxides like methyl propyl sulfoxide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental formula of a molecule and its fragments. This capability is crucial for elucidating complex chemical transformations.

In mechanistic studies, HRMS is used to identify transient intermediates, reaction byproducts, and final products with a high degree of confidence. By obtaining the exact mass, researchers can confirm the elemental composition of proposed structures, providing strong evidence for a particular reaction pathway. For instance, in oxidation or deoxygenation reactions of sulfoxides, HRMS can verify the addition or removal of an oxygen atom. organic-chemistry.orgresearchgate.net

Isotopic labeling is a powerful technique used in conjunction with HRMS to trace the pathways of specific atoms through a reaction. wikipedia.orgresearchgate.netmusechem.com In sulfoxide research, stable isotopes such as Oxygen-18 (¹⁸O) are particularly valuable. For example, by using an ¹⁸O-labeled oxidizing agent to synthesize methyl propyl sulfoxide from its corresponding sulfide, researchers can use HRMS to confirm the incorporation of the ¹⁸O atom into the sulfoxide product. This definitively tracks the source of the oxygen atom. Similarly, in sulfoxide transfer reactions, an ¹⁸O-labeled sulfoxide can be used to determine if the oxygen atom is transferred to another molecule. nih.gov The mass difference between the ¹⁶O and ¹⁸O isotopes is easily resolved by HRMS, providing unambiguous evidence for the proposed mechanism. nih.govnih.gov

The combination of cross-linking chemistry with sulfoxide-containing reagents and mass spectrometry has also emerged as a powerful method for studying protein-protein interactions. nih.gov These specialized reagents feature an MS-cleavable sulfoxide group, which fragments in a predictable manner during collision-induced dissociation (CID), simplifying the identification of cross-linked peptides. nih.gov While these are advanced applications, the fundamental principle relies on the unique chemical properties of the sulfoxide group and the precision of mass spectrometry.

Below is a table illustrating a hypothetical isotopic labeling experiment for the oxidation of methyl propyl sulfide, which could be analyzed using HRMS.

| Reactant 1 | Reactant 2 (Oxidant) | Expected Product | Theoretical Monoisotopic Mass (¹⁶O Product) | Theoretical Monoisotopic Mass (¹⁸O Product) |

| Methyl Propyl Sulfide | H₂¹⁶O₂ | Methyl Propyl Sulfoxide | 106.0452 | N/A |

| Methyl Propyl Sulfide | H₂¹⁸O₂ | [¹⁸O]-Methyl Propyl Sulfoxide | N/A | 108.0496 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

The sulfur atom in methyl propyl sulfoxide is a stereocenter when the two organic groups are dissimilar, making the molecule chiral. wikipedia.org The two non-superimposable mirror images are called enantiomers. Chiroptical spectroscopy encompasses a set of techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.org Among these, Electronic Circular Dichroism (ECD) is a primary method for assessing the enantiomeric purity of chiral sulfoxides. researchgate.netrsc.org

ECD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. mdpi.com A sample containing only one enantiomer (an enantiopure sample) will yield a characteristic ECD spectrum with positive and/or negative bands. Its mirror-image enantiomer will produce a spectrum that is an exact mirror image, with bands of equal magnitude but opposite sign. rsc.org

This property is fundamentally important for determining the enantiomeric excess (ee) or optical purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive and will produce no ECD signal. For a scalemic (enantiomerically enriched) sample, the intensity of the ECD signal is directly proportional to the excess of one enantiomer over the other. By comparing the ECD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately quantified.

The table below summarizes the relationship between the composition of a chiral sulfoxide sample and its expected Circular Dichroism signal.

| Sample Composition | Description | Expected CD Signal |

| 100% (R)-enantiomer | Enantiopure | Characteristic positive/negative spectrum |

| 100% (S)-enantiomer | Enantiopure | Mirror image spectrum of the (R)-enantiomer |

| 50% (R) / 50% (S) | Racemic mixture | No signal (optically inactive) |

| 75% (R) / 25% (S) | Enantioenriched (50% ee) | Spectrum has the same shape as the pure (R)-enantiomer but with 50% of its intensity |

Other Spectroscopic Methods in Sulfoxide Research (e.g., UV-Vis Absorption, Fluorescence, Light Scattering)

Beyond mass spectrometry and chiroptical techniques, several other spectroscopic methods provide valuable information about the electronic and physical properties of sulfoxides.

UV-Vis Absorption Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The sulfoxide functional group possesses characteristic absorptions in the UV region. Sulfur K-edge X-ray absorption spectroscopy, a related high-energy technique, reveals that the intense absorption peaks in sulfoxides arise from transitions from the sulfur 1s orbital to unoccupied molecular orbitals, specifically the S 1s → (S–O)σ* and S 1s → [(S–O)π* + (S–C)σ*] transitions. nih.govrsc.orgresearchgate.net The oxidation of a sulfide to its corresponding sulfoxide typically results in a blue-shift (a shift to shorter wavelengths) of the absorption maxima. researchgate.net While UV-Vis can confirm the presence of the sulfoxide chromophore, it generally lacks the structural detail of other methods and is often used for quantification or to monitor reactions. acs.org

Fluorescence Spectroscopy Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple alkyl sulfoxides like methyl propyl sulfoxide are not inherently fluorescent, the sulfoxide group can significantly influence the properties of an appended fluorescent chemical group (a fluorophore). researchgate.net Research has shown that for certain fluorescent derivatives, the sulfoxide form displays a red-shifted emission spectrum compared to the corresponding sulfide. researchgate.net The fluorescence of some sulfoxide-containing compounds can be enhanced by coordination with metal ions, which suppresses non-radiative decay pathways. researchgate.net This property is exploited in the design of fluorescent chemosensors.

Light Scattering Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles or macromolecules in a suspension or solution. usp.orglibretexts.org It works by measuring the fluctuations in the intensity of light scattered by particles undergoing random, thermally-driven Brownian motion. Larger particles move more slowly, causing slower fluctuations in scattered light intensity, while smaller particles move faster, leading to more rapid fluctuations. usp.org This method is not suitable for characterizing small molecules like methyl propyl sulfoxide when they are fully dissolved in a solvent. However, it would be a relevant technique if the sulfoxide were part of a larger assembly, such as a nanoparticle, liposome, or emulsion formulation, where the size of these aggregates is a critical parameter. mdpi.com

The following table provides a summary of these spectroscopic methods and their application in sulfoxide research.

| Spectroscopic Method | Principle of Operation | Applicability to Methyl Propyl Sulfoxide Research |

| UV-Vis Absorption | Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions. | Confirms the presence of the sulfinyl functional group and can be used for quantitative analysis or reaction monitoring. |

| Fluorescence | Measures the emission of light from a substance that has absorbed light. | Not applicable to methyl propyl sulfoxide itself, but useful for studying derivatives where the sulfoxide group modulates the emission of a fluorophore. |

| Dynamic Light Scattering (DLS) | Measures the size of particles in a suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion. | Not used for characterizing the dissolved molecule, but applicable if methyl propyl sulfoxide is part of a larger particulate or colloidal system. |

Methyl Propyl Sulfoxide As a Reagent and Chiral Auxiliary in Stereoselective Organic Synthesis

Applications in Asymmetric Carbon-Carbon Bond Formation

Chiral sulfoxides are extensively used to direct the formation of new carbon-carbon bonds with high stereocontrol. rsc.org The sulfinyl group, being a chiral controller, can be employed in a variety of fundamental bond-forming reactions, including aldol (B89426) additions and Michael additions. uab.catthieme-connect.com

A primary application is in the asymmetric aldol reaction. The lithium enolate derived from an acyl methyl sulfoxide (B87167) can react with aldehydes to produce β-hydroxy sulfoxides with a high degree of diastereoselectivity. The stereochemical outcome of these reactions can often be controlled by the presence or absence of chelating agents like zinc chloride. For instance, the reduction of a β-ketosulfoxide with DIBAL-H (diisobutylaluminium hydride) typically yields the corresponding (R,S)-β-hydroxysulfoxide, whereas the addition of ZnCl₂ prior to reduction can invert the selectivity to favor the (R,R)-diastereomer. psu.edu This control is attributed to the formation of a chelated versus a non-chelated transition state. psu.edu

In Michael additions, chiral sulfoxides serve as effective chiral auxiliaries for the conjugate addition of nucleophiles to α,β-unsaturated systems. thieme-connect.commdpi.com For example, optically active β-(trimethylsilyl)ethyl sulfoxides supported on a polymer resin have been used in enantioselective Michael additions to α,β-unsaturated esters. psu.edu Similarly, the conjugate addition of organometallic reagents to α,β-unsaturated chiral sulfoxides proceeds with high diastereoselectivity, which is crucial for synthesizing complex chiral molecules. thieme-connect.com The stereochemical course of these additions is dictated by the conformation of the chiral sulfoxide. psu.edu

The table below summarizes representative results for asymmetric C-C bond formation using chiral sulfoxide auxiliaries, illustrating the high levels of stereocontrol achievable.

Table 1: Asymmetric Carbon-Carbon Bond Formation using Chiral Sulfoxide Auxiliaries

| Reaction Type | Sulfoxide Auxiliary | Reactant | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Aldol-type Reduction | (R)-β-Ketosulfoxide | Varies | >90% d.e. | psu.edu |

| Michael Addition | C₂-Symmetric Bis-sulfoxide | Enolate to Michael acceptor | 72-92% d.e. | thieme-connect.com |

| Michael Addition | Polymer-supported Sulfoxide | Methyl cinnamate | High | scispace.com |

Applications in Asymmetric Carbon-Heteroatom Bond Formation

The utility of chiral sulfoxides extends to the stereoselective formation of carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for creating pharmaceuticals and other biologically active molecules. nih.gov

One notable application is in the asymmetric hydroxylation of enolates. uab.cat This reaction allows for the direct introduction of a hydroxyl group to a carbon atom with a high degree of stereocontrol, guided by the chiral sulfoxide auxiliary. Similarly, chiral sulfoxides have been instrumental in the asymmetric synthesis of β-amino alcohols, which are valuable building blocks in medicinal chemistry. psu.edu

Asymmetric amination reactions can also be effectively controlled by chiral sulfoxides. For instance, the addition of nitrogen-based nucleophiles to molecules containing a chiral sulfinyl group can proceed with high diastereoselectivity. researchgate.net This has been demonstrated in Pd(II)-catalyzed asymmetric intramolecular allylic C-H amination reactions where chiral sulfoxide-containing ligands were used to achieve high enantiomeric ratios. researchgate.net

The table below provides examples of asymmetric C-heteroatom bond formation where chiral sulfoxides play a key stereodirecting role.

Table 2: Asymmetric Carbon-Heteroatom Bond Formation using Chiral Sulfoxide Auxiliaries

| Reaction Type | Sulfoxide Auxiliary Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydroxylation | Chiral Oxaziridines/Sulfoxides | Enolate hydroxylation | High | uab.cat |

| Asymmetric Amination | Chiral Sulfoxide Ligands | Intramolecular allylic C-H amination | up to 91:9 e.r. | researchgate.net |

| Synthesis of β-amino alcohols | tert-Butanesulfinamide | Addition of carbanions to imines | High | nih.gov |

Methyl Propyl Sulfoxide Derivatives as Ligands in Asymmetric Catalysis

While chiral sulfoxides have a long history as stoichiometric chiral auxiliaries, their use as ligands in transition-metal-catalyzed asymmetric reactions is a more recent but rapidly growing field. uab.catresearchgate.net The sulfur atom in a sulfoxide can coordinate to a metal center, placing the chiral information in close proximity to the site of reaction and influencing the stereochemical outcome. researchgate.net

Derivatives of simple alkyl sulfoxides like methyl propyl sulfoxide are incorporated into more complex ligand architectures, often in combination with other coordinating groups like oxazolines (SOX ligands) or phosphines. researchgate.net These hybrid ligands have proven effective in a range of catalytic asymmetric transformations. For example, a chiral sulfoxide-oxazoline (SOX) ligand with a single chiral center on the sulfur atom was optimal for a Pd(II)-catalyzed cascade reaction, yielding chiral indoline (B122111) derivatives with up to 95:5 enantiomeric ratio. researchgate.net

New families of sulfinamide/sulfoxide derivatives have been synthesized and successfully used as bidentate ligands in Rh-catalyzed additions of arylboronic acids to ketones. researchgate.net Furthermore, chiral sulfoxide ligands have been applied in Lewis acid-catalyzed asymmetric Diels-Alder reactions, demonstrating their versatility. scispace.com Depending on the metal and ligand structure, the sulfoxide can coordinate through either the sulfur or the oxygen atom, providing a tuneable electronic and steric environment. scispace.com

Table 3: Applications of Chiral Sulfoxide Derivatives in Asymmetric Catalysis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Pd(II) / Chiral SOX Ligand | Cascade C-H Functionalization/Allylation | Chiral Indolines | up to 95:5 e.r. | researchgate.net |

| Rh / Sulfinamide-Sulfoxide Ligand | Addition of Arylboronic Acids to Ketones | Chiral Alcohols | Not specified | researchgate.net |

| Cu(II) / Chiral Sulfoxide-Oxazoline Ligand | Diels-Alder Reaction | Cycloadducts | Moderate | scispace.com |

Role in Glycosylation Chemistry and Related Transformations

Sulfoxides, particularly glycosyl sulfoxides, play a significant role in modern glycosylation chemistry. Glycosyl sulfoxides are utilized as glycosyl donors, which are key intermediates in the stereoselective synthesis of oligosaccharides and glycoconjugates. The sulfoxide method of glycosylation, often referred to as the Kahne glycosylation, involves the activation of a glycosyl sulfoxide with an electrophile, such as triflic anhydride (B1165640) (Tf₂O), to generate a highly reactive glycosyl triflate intermediate.

This intermediate then reacts with a glycosyl acceptor (an alcohol) to form the desired glycosidic bond. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, the nature of the sulfoxide, and the protecting groups on the sugar backbone. The anomeric sulfoxide can direct the stereochemistry of the newly formed glycosidic linkage. For example, the use of an anomeric sulfoxide can favor the formation of either 1,2-cis or 1,2-trans glycosides depending on the reaction pathway, which can involve Sₙ2-type displacement or the formation of an oxocarbenium ion intermediate.

The versatility of glycosyl sulfoxides allows for their use in the synthesis of complex carbohydrates. Their stability and the ability to activate them under specific conditions make them valuable tools for chemists constructing intricate glycan structures.

Design and Synthesis of Novel Chiral Sulfoxide-Based Reagents and Auxiliaries

The synthesis of enantiomerically pure sulfoxides is a critical first step for their application in asymmetric synthesis. rsc.org The classic and still widely used method is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as menthol. wiley-vch.de This method allows for the predictable synthesis of sulfoxides with a known absolute configuration at the sulfur atom. wiley-vch.de

Modern methods for preparing chiral sulfoxides include the catalytic asymmetric oxidation of prochiral sulfides. nih.govrsc.org This approach often employs transition metal complexes with chiral ligands or biocatalytic systems using enzymes. rsc.orgacs.org For instance, molybdenum-catalyzed oxidation of alkyl aryl sulfides with hydrogen peroxide in the presence of chiral imidazolium-based compounds can produce chiral sulfoxides with moderate enantioselectivities. researchgate.net Oxidative kinetic resolution of racemic sulfoxides is another powerful strategy to obtain enantiopure materials. researchgate.net

The design of new chiral sulfoxide-based auxiliaries and ligands is an active area of research. nih.gov Efforts are focused on creating structures that offer improved stereoselectivity, broader substrate scope, and greater catalytic efficiency. researchgate.net This includes the development of C₂-symmetric bis(sulfoxides) and hybrid ligands that incorporate sulfoxides with other coordinating moieties. thieme-connect.comresearchgate.net The synthesis of these novel reagents often starts from readily available chiral precursors like amino acids, which are used to construct a chiral backbone to which the sulfinyl group is attached. scispace.com

Table 4: Methods for the Synthesis of Chiral Sulfoxides

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Andersen Synthesis | Nucleophilic substitution on diastereomerically pure sulfinate esters with organometallic reagents. | Provides predictable stereochemistry and high enantiopurity. | wiley-vch.de |

| Catalytic Asymmetric Oxidation | Oxidation of prochiral sulfides using a chiral catalyst (metal-based or enzymatic). | Atom-economical and allows for catalytic control of chirality. | nih.govrsc.org |

| Kinetic Resolution | Enantioselective reaction (e.g., oxidation or reduction) of a racemic sulfoxide, leaving one enantiomer unreacted. | Can provide very high enantiomeric excess for the recovered starting material. | researchgate.netacs.org |

Research on Derivatives and Analogues of Methyl Propyl Sulfoxide

Structure-Reactivity Relationships in Alkyl Sulfoxide (B87167) Homologues

The reactivity of an alkyl sulfoxide is intrinsically linked to its molecular structure. By comparing methyl propyl sulfoxide with its homologues (compounds in the same family with differing alkyl chain lengths), researchers can establish clear structure-reactivity relationships. These relationships are often explored through kinetic studies of reactions like thermal elimination (pyrolysis) and by using computational chemistry to model reaction pathways.

Key determinants of reactivity in alkyl sulfoxides include:

Steric Hindrance: The size of the alkyl groups (e.g., methyl vs. ethyl vs. propyl) attached to the sulfinyl group can affect the accessibility of the sulfur atom to reagents and influence the stability of transition states.

Electronic Effects: The nature of the alkyl groups can subtly influence the electron density at the sulfur and oxygen atoms, affecting the polarity and strength of the S-O bond.

Activation Enthalpy (ΔH‡): This thermodynamic parameter, often determined experimentally, provides a quantitative measure of the energy barrier for a reaction. Studies on the gas-phase thermolysis of various alkyl sulfoxides show that substituent effects are most clearly interpreted when activation enthalpy data is available. researchgate.net For example, the activation enthalpy for the elimination reaction of methyl 3-phenylpropyl sulfoxide is 32.9 ± 0.9 kcal/mol. researchgate.net Comparing such values across a homologous series allows for the quantification of structural effects on reaction rates.

Density Functional Theory (DFT) calculations are a powerful tool for probing these relationships at a molecular level. researchgate.net By modeling different aliphatic oxime derivatives, which share functional similarities with sulfoxides in terms of chelating properties, studies have shown how modifying alkyl groups affects acidity, hydrophobicity, and interaction with other species. researchgate.net These computational approaches can predict how changes in the alkyl chains of a sulfoxide like methyl propyl sulfoxide would impact its reactivity profile.

Table 1: Comparative Reactivity Data for Alkyl Sulfoxide Homologues

| Alkyl Sulfoxide | Reaction Type | Key Finding / Parameter | Reference |

|---|---|---|---|

| Methyl 3-phenylpropyl sulfoxide | Thermal Elimination | Activation Enthalpy (ΔH‡) = 32.9 kcal/mol | researchgate.net |

| Methyl vinyl sulfoxide | Thermal Elimination | Activation Enthalpy (ΔH‡) = 41.6 kcal/mol | researchgate.net |

| General Alkyl Sulfoxides | Pummerer Reaction | Reactivity and regioselectivity are highly dependent on the nature of the alkyl groups and the activating agent used (e.g., TFAA). | acs.orgnih.gov |

| (R)-Methyl-p-tolyl sulfoxide | Complexation with Rh(III) | Forms stable mer-RhCl3L3 complexes, demonstrating the influence of aryl vs. alkyl groups on coordination chemistry. | cdnsciencepub.com |

Synthesis and Reactivity of Functionalized Methyl Propyl Sulfoxide Derivatives

Functionalizing methyl propyl sulfoxide involves introducing new chemical groups into its structure, leading to derivatives with tailored properties and reactivity. The synthesis of these derivatives typically begins with the corresponding functionalized sulfide (B99878), which is then selectively oxidized.

Synthesis Strategies:

Oxidation of Functionalized Sulfides: This is the most common route. A sulfide containing the desired functional group (e.g., a hydroxyl, carbonyl, or halogen) is treated with an oxidizing agent like hydrogen peroxide or sodium periodate (B1199274). ontosight.aiwikipedia.org Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. wikipedia.orgresearchgate.net

Modification of a Pre-existing Sulfoxide: Functional groups can be introduced by performing reactions on an already-formed sulfoxide. For instance, a sulfoxide containing an ester group could be hydrolyzed to a carboxylic acid.

Once synthesized, these functionalized derivatives exhibit unique reactivity. The Pummerer reaction, for example, is a versatile transformation of sulfoxides. acs.orgnih.gov When an activated sulfoxide (e.g., by trifluoroacetic anhydride (B1165640), TFAA) has different alkyl groups, such as in a functionalized methyl propyl sulfoxide derivative, the regioselectivity of the reaction (i.e., which alpha-carbon is functionalized) can be controlled. acs.orgnih.gov For instance, studies on sulfinylmethyl C-glycosides have shown that the choice of activating agent can direct the reaction to either the methyl or the methylene (B1212753) group of the sulfoxide. acs.orgnih.gov

Table 2: Synthesis and Reactivity of Functionalized Sulfoxides

| Derivative Type | General Synthetic Method | Key Reaction | Significance | Reference |

|---|---|---|---|---|

| β-Ketosulfoxides | Oxidation of β-ketosulfides | Pummerer Reaction | Can be used to form thionium (B1214772) intermediates for condensation with other molecules. | acs.org |

| Allylic Sulfoxides | Oxidation of allylic sulfides | researchgate.netontosight.ai-Sigmatropic Rearrangement | Leads to the formation of allylic alcohols with high stereocontrol (Mislow–Evans rearrangement). | nih.gov |

| Sulfinyl Dienes | Multi-step organic synthesis | Base-induced Sulfoxide-Sulfenate Rearrangement | Generates dienyl diols with high regio- and enantioselectivity. | nih.gov |

| Aryl Sulfoxides | Oxidation of aryl sulfides | Interrupted Pummerer Reaction | Allows for the functionalization of aromatic rings (sulfanylation). | acs.orgnih.gov |

Intermediates in Sulfoxide Chemistry (e.g., Sulfenates, Sulfonium (B1226848) Salts, Sulfur Ylides)

The rich reactivity of methyl propyl sulfoxide and its derivatives is largely governed by the formation of transient, highly reactive intermediates. Understanding these species is crucial for controlling reaction outcomes.

Sulfenates (R-S-O⁻): Sulfenate anions are reactive intermediates that can be generated from sulfoxides. researchgate.net A prominent pathway is the researchgate.netontosight.ai-sigmatropic rearrangement of allylic sulfoxides, often called the Mislow-Evans rearrangement. nih.gov In this process, the allylic sulfoxide rearranges to form an allylic sulfenate ester, which is typically cleaved in situ by a thiophilic reagent (like a phosphite) to yield an allylic alcohol. nih.gov This reaction is highly valuable in stereoselective synthesis as the chirality at the sulfur atom is transferred to a new stereocenter at the carbon atom. nih.gov Sulfenates can also be S-alkylated to form new sulfoxides, offering an alternative to direct sulfide oxidation. researchgate.net

Sulfonium Salts (R₃S⁺X⁻): When a sulfoxide is treated with a strong acid or an electrophile (like an alkyl halide), the sulfur atom can be further alkylated or protonated, leading to the formation of a sulfonium salt. acs.orgbritannica.com For instance, dimethyl sulfide reacts with methyl bromide to give trimethylsulfonium (B1222738) bromide. britannica.com Sulfonium salts are key intermediates in many reactions. In the Pummerer reaction, activation of the sulfoxide with an acid anhydride generates a sulfonium species, which then loses a proton from an adjacent carbon to form a thionium ion. acs.orgnih.gov These salts are also used in cross-coupling reactions and can be isolated as stable compounds. acs.orgucl.ac.uk Optically active sulfonium salts can be prepared from optically active sulfoxides, serving as precursors for chiral synthesis. core.ac.uk

Sulfur Ylides (R₂S⁺-C⁻R'₂): A sulfur ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged sulfur atom. They are typically formed by treating a sulfonium salt with a strong base, which removes a proton from an alpha-carbon. acs.orglibretexts.org Sulfur ylides are potent nucleophiles. Their reactivity differs based on the oxidation state of the sulfur; sulfonium ylides (derived from sulfides) are generally more nucleophilic than sulfoxonium ylides (derived from sulfones). mdpi.com Ylides derived from sulfoxides (via sulfonium salt intermediates) are instrumental in organic synthesis, most notably in the Johnson-Corey-Chaykovsky reaction, where they react with aldehydes and ketones to form epoxides. researchgate.net

Table 3: Key Intermediates in Sulfoxide Chemistry

| Intermediate | General Structure | Formation From Sulfoxide | Typical Subsequent Reaction | Reference |

|---|---|---|---|---|

| Sulfenate | R-S-O⁻ | researchgate.netontosight.ai-Sigmatropic rearrangement of an allylic sulfoxide derivative. | Cleavage by a thiophile to form an alcohol; S-alkylation to form a new sulfoxide. | nih.govresearchgate.net |

| Sulfonium Salt | R'R''S⁺-OR''' X⁻ | Reaction of the sulfoxide oxygen with an electrophile/acid (e.g., Ac₂O, TFAA). | α-Deprotonation to form a thionium ion (Pummerer reaction); dealkylation. | acs.orgnih.gov |

| Sulfur Ylide | R-S(O)⁺-C⁻R'₂ | Deprotonation of the α-carbon of a sulfonium salt intermediate. | Nucleophilic addition to carbonyls (e.g., to form epoxides); sigmatropic rearrangements. | acs.orgnih.govresearchgate.net |

Emerging Research Frontiers and Interdisciplinary Studies Involving Methyl Propyl Sulfoxide

Environmental Interactions and Sorption Studies of Sulfoxides (e.g., peat interactions)

The environmental fate and interactions of sulfoxides, including methyl propyl sulfoxide (B87167), are a growing area of interest. Studies have explored the sorption of these compounds onto natural organic matter like peat, which is crucial for understanding their mobility and persistence in subsurface environments. oup.comepa.gov

Research involving the swelling of four different dewaxed, acid-form peats in various liquid sulfoxides, including methyl propyl sulfoxide, has provided insights into their interaction mechanisms. oup.com The amount of liquid sorbed into the peat's macromolecular structure can be estimated by measuring the volumetric swelling of the peat. oup.com These studies utilize heteromolecular sorption isotherms, which plot the amount of sulfoxide sorbed against the S=O group activity. acs.orgresearchgate.net This approach helps in characterizing the acidic sorption sites within the peat. oup.com Such research is vital for predicting the behavior of sulfoxide-containing pollutants in soil and groundwater systems. epa.gov

The sorption behavior is influenced by the properties of both the sulfoxide and the organic matter. acs.orgresearchgate.net For instance, the organic matter content in soil is a controlling factor in the adsorption of various organic compounds. researchgate.net In the case of sulfoxides, the interactions are complex and can even involve reactions with the peat itself, as observed with propyl sulfone. oup.comresearchgate.net The study of these interactions is not only relevant for environmental remediation but also for understanding the biogeochemical cycling of sulfur. The production of dimethyl sulfide (B99878) (DMS) in anoxic sphagnum peat, for example, is a biological process that can be stimulated by the presence of dimethyl sulfoxide. nih.gov

Biocatalytic Applications Beyond Enantioselective Synthesis

While the enantioselective synthesis of chiral sulfoxides is a well-established biocatalytic application, emerging research is exploring the broader utility of sulfoxides in various biochemical and molecular biology contexts. almacgroup.commdpi.comfrontiersin.orgnih.govnih.gov

The polymerase chain reaction (PCR) is a cornerstone of modern molecular biology, but its efficiency can be hampered when amplifying DNA templates with high guanine-cytosine (GC) content. tandfonline.comnih.govnih.govresearchgate.net These GC-rich regions tend to form stable secondary structures that can block the DNA polymerase, leading to poor amplification yield and specificity. nih.govresearchgate.netplos.orgresearchgate.net

Organic solvents, including a range of sulfoxides, have been identified as potent enhancers for the amplification of these challenging templates. tandfonline.comnih.govnih.gov Methyl propyl sulfoxide, alongside other sulfoxides like dimethyl sulfoxide (DMSO) and tetramethylene sulfoxide, has been investigated for its ability to improve PCR performance. tandfonline.com These additives are believed to function by disrupting the secondary structures of the DNA template, thereby facilitating primer annealing and extension by the polymerase. researchgate.netgeneticeducation.co.inaatbio.com

Studies have shown that different sulfoxides can exhibit varying degrees of effectiveness, often outperforming the commonly used DMSO. tandfonline.comnih.gov For instance, in one study, tetramethylene sulfoxide was identified as a particularly potent PCR enhancer for several GC-rich targets. tandfonline.comnih.gov The effectiveness of a given sulfoxide can be target-dependent, highlighting the need for empirical optimization for specific PCR systems. tandfonline.com The use of sulfoxides like methyl propyl sulfoxide represents a valuable strategy for researchers working with difficult DNA templates, enabling more robust and reliable amplification. tandfonline.comnih.gov

Table 1: Comparison of Sulfoxides as PCR Enhancers for GC-Rich Templates

| Sulfoxide | Target DNA | Observation | Reference |

| Methyl propyl sulfoxide | GC-rich templates | Investigated as a PCR enhancer. | tandfonline.com |

| Dimethyl sulfoxide (DMSO) | GC-rich templates | Commonly used, but can be outperformed by other sulfoxides. | tandfonline.comnih.gov |

| Tetramethylene sulfoxide | GTP, c-jun, PSM cDNA | Identified as a highly effective enhancer, often superior to DMSO. | tandfonline.comnih.gov |

| Methyl sec-butyl sulfoxide | GC-rich templates | Tested as a PCR enhancer. | tandfonline.com |

| n-Butyl sulfoxide | GC-rich templates | Examined for its PCR enhancement properties. | tandfonline.com |

This table is based on data from a study comparing the effects of different sulfoxides on the amplification of GC-rich templates. tandfonline.com

A novel application of sulfoxides is emerging in the field of bioconjugation, where they facilitate the selective modification of proteins and peptides. synthical.comchemrxiv.orgchemrxiv.orgresearchgate.net One such method involves a sulfoxide-mediated Cys-Trp-selective bioconjugation. synthical.comchemrxiv.orgchemrxiv.orgresearchgate.net In this approach, a magnesium chloride-activated S-acetamidomethyl cysteine sulfoxide can induce the sulfenylation of the indole (B1671886) ring of tryptophan (Trp) residues in a highly selective manner under mild acidic conditions. synthical.comchemrxiv.orgchemrxiv.orgresearchgate.net

This reaction has been successfully applied to a variety of peptides and even large proteins like the monoclonal antibody trastuzumab, without compromising the protein's function. synthical.comchemrxiv.orgresearchgate.net The selectivity for Trp over other proteinogenic amino acids makes this a powerful tool for site-specific protein labeling and modification. synthical.comchemrxiv.orgresearchgate.net Furthermore, by using a linker containing two different sulfoxide moieties, this strategy has been extended to achieve the heterodimerization of peptides, demonstrating its potential for creating complex biomolecular constructs. synthical.comchemrxiv.orgchemrxiv.orgresearchgate.net

Advanced Materials Research Utilizing Sulfoxide Moieties

The unique physicochemical properties of the sulfoxide group are being leveraged in the development of advanced functional polymers and materials. fu-berlin.de The high hydrophilicity and low cytotoxicity of sulfoxide-containing polymers make them attractive candidates for biomedical applications. fu-berlin.de

Research in this area focuses on translating the molecular properties of sulfoxides into new polymeric materials with dynamic and responsive architectures. fu-berlin.de For example, the oxidation of polar sulfoxides to more hydrophobic sulfones can be used to create multi-stimuli-responsive polymers. fu-berlin.de Another avenue of research involves incorporating sulfoxide moieties into colloidal systems, such as nanogels, to enhance their interaction with biological interfaces, which could be beneficial for applications like dermal drug delivery. fu-berlin.de The development of polymers with sulfoxide-protected methacrylate (B99206) moieties that can be deprotected thermally to induce crosslinking represents a novel method for constructing polymeric networks. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.